
3,3'-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a methoxyphenyl group linked to a bis-pyridinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinone rings: This could be achieved through a condensation reaction involving appropriate starting materials such as ethyl acetoacetate and an amine derivative.
Introduction of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Coupling of the two pyridinone units: This could be done using a methylene bridge, possibly through a reaction with formaldehyde or a similar reagent under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the process would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form quinone derivatives.
Reduction: Reduction reactions could potentially convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyridinone units.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, it might be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action for any biological activity of “3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
Uniqueness
The presence of the methoxy group in “3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” might confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-25-14(3)12-18(27)21(23(25)29)20(16-8-10-17(31-5)11-9-16)22-19(28)13-15(4)26(7-2)24(22)30/h8-13,20,27-28H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCCZHQEBIKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
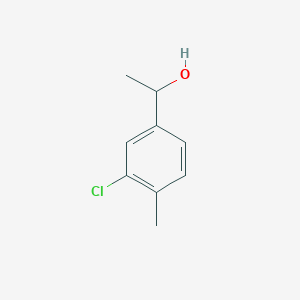
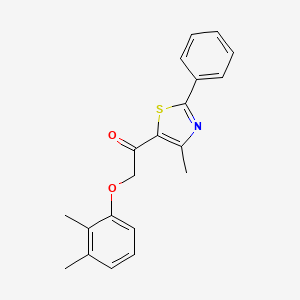
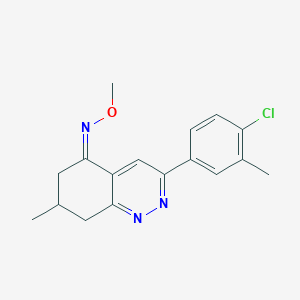
![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2601213.png)
![2-Chloro-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]acetamide](/img/structure/B2601215.png)
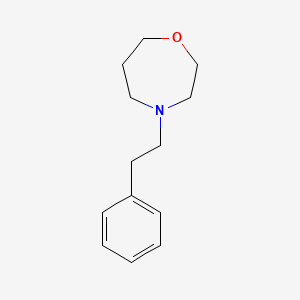
![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)
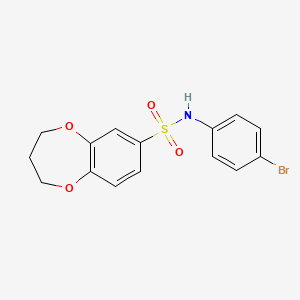
![2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2601225.png)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)
![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)
![(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601232.png)
